2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid
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Overview
Description
2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pH are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the amino and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-L-histidine: Contains a similar imidazole ring but with different functional groups.
2-methyl-5-nitro-1H-imidazole-1-acetic acid: Another imidazole derivative with distinct functional groups
Uniqueness
2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-2-methyl-3-(2-methylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-6-10-3-4-11(6)5-8(2,9)7(12)13/h3-4H,5,9H2,1-2H3,(H,12,13) |
InChI Key |
FMTHTKKKMVEZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC(C)(C(=O)O)N |
Origin of Product |
United States |
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